molecular formula C21H18N2O2 B2595590 N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941933-09-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2595590
CAS No.: 941933-09-1
M. Wt: 330.387
InChI Key: YLVWYQDAUSRQIL-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic small molecule of interest in biomedical and anticancer research. This compound belongs to a class of carboxanilides, which are conjugates of a naphthalene-based carbonic acid and a substituted aniline. The structural motif of the 2-oxopyrrolidinyl group attached to a phenyl ring is found in new families of investigational antimicrotubule agents, such as phenyl benzenesulfonates, which are designed to target the colchicine-binding site on tubulin . These related compounds have demonstrated potent antiproliferative activity in the nanomolar to micromolar range against a panel of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase . Furthermore, the naphthalene carboxanilide scaffold is itself a subject of study in oncology. Research on structurally similar 1-hydroxynaphthalene-2-carboxanilides has shown that these compounds can exhibit significant antitumor activity against human colon carcinoma cell lines. Their mechanism of action is complex and may involve intercalation into DNA, leading to cell damage . The presence of the naphthalene ring is known to increase lipophilicity and potential affinity for DNA and replicative enzymes, making it a valuable scaffold for designing new anticancer agents . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic candidates. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-6-3-13-23(20)19-11-9-18(10-12-19)22-21(25)17-8-7-15-4-1-2-5-16(15)14-17/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWYQDAUSRQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Naphthalene-2-carboxamide Moiety: This step involves the reaction of naphthalene-2-carboxylic acid with an amine to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structural Characteristics

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide features a naphthalene backbone with a pyrrolidine-derived substituent, which contributes to its biological activity. The structural formula can be represented as follows:C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}

Medicinal Chemistry Applications

Neuroprotective Effects
Research indicates that compounds with similar structures exhibit psychotropic and cerebroprotective effects, suggesting potential for treating conditions like Alzheimer's disease. The presence of the pyrrolidine ring is crucial for enhancing binding affinity to biological targets, influencing neurotransmission and neuroprotection.

Antimycobacterial Activity
In vitro studies have shown that derivatives of naphthalene-1-carboxamides, including those structurally related to this compound, demonstrate significant activity against Mycobacterium avium subsp. paratuberculosis. Some compounds in this class exhibited two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin, indicating their potential as antimycobacterial agents .

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundNaphthalene backbone with pyrrolidine substituentNeuroprotective, potential anti-Alzheimer's
N-(3-fluorophenyl)naphthalene-1-carboxamideFluorine substitutionEnhanced antimycobacterial activity
N-(4-methoxyphenyl)naphthalene-1-carboxamideMethoxy group substitutionVariable binding profiles

Case Studies and Research Findings

Case Study: Neurodegenerative Disease Research
A study focused on the synthesis and evaluation of naphthalene derivatives highlighted the potential of this compound in inhibiting enzymes associated with neurodegeneration. The compound's ability to interact with enantioselective proteins suggests it may modulate pathways involved in cognitive decline.

Case Study: Antimycobacterial Screening
Another research initiative involved screening various naphthalene derivatives against Mycobacterium avium. The findings indicated that certain compounds, including those derived from N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene, showed promising results in terms of antimicrobial efficacy without significant toxicity to human cell lines .

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : The pyridinium and piperazinium analogs form intermolecular N–H⋯S/N bonds, while the lactam in the target compound may participate in N–H⋯O interactions, influencing crystal packing and solubility .
  • Conformational Rigidity : The 2-oxopyrrolidin-1-yl group imposes torsional constraints on the phenyl ring, as seen in related structures where dihedral angles between aromatic rings range from 9.51° to 11.33° .

Crystallographic and Structural Insights

Evidence from crystallographic studies of the pyridinium analog (4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate) reveals:

  • Hydrogen-Bonding Networks : Protonated pyridinium and neutral carboxamide moieties interact via N–H⋯N/S bonds with thiocyanate ions, stabilizing the crystal lattice .
  • π-π Stacking : The naphthalene rings exhibit π-π interactions with centroid-to-centroid distances of 3.5929(8) Å, a feature likely conserved in the target compound due to the shared naphthalene core .
  • Twinning Effects : The crystal structure of the pyridinium analog was resolved using SHELX software, a common tool for small-molecule refinement, suggesting similar methodologies could apply to the target compound .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound features a naphthalene core substituted with a phenyl group containing a 2-oxopyrrolidine moiety. This unique structural arrangement contributes to its interaction with biological targets.

Property Details
Molecular Formula C18H18N2O2
Molecular Weight 298.35 g/mol
Structural Features Naphthalene core, pyrrolidine ring

Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. The compound's mechanism of action is primarily attributed to its ability to modulate enzyme activity and receptor binding, which is crucial for its therapeutic efficacy.

2.1 Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of BMP1, TLL1, and TLL2 enzymes, which are significant in various biological processes such as bone morphogenetic protein signaling and tissue remodeling .

3.1 Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies. For example, derivatives similar to this compound have shown significant inhibition of tumor growth in xenograft mouse models. In one study, a related compound exhibited an EC50 value of 270 nM against human colorectal cancer cells, indicating strong potential as an apoptosis inducer .

3.2 Neuroprotective Effects

Preliminary investigations suggest that the compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents allows for the hypothesis that it may mitigate neuronal damage in various neurodegenerative conditions .

4.1 Study on Apoptosis Induction

In a recent study focusing on apoptosis inducers, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly cleave PARP and induce DNA laddering, hallmarks of apoptosis .

4.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the naphthalene core or the pyrrolidine ring can enhance or diminish biological activity. For instance, the introduction of specific substituents on the phenyl ring was found to increase binding affinity to target receptors, thus enhancing anticancer efficacy .

5. Future Directions

The ongoing research into this compound emphasizes the need for further studies to elucidate its full pharmacological profile and therapeutic potential. Future investigations should focus on:

  • In vivo studies : To confirm efficacy and safety in animal models.
  • Mechanistic studies : To better understand the pathways through which this compound exerts its effects.
  • Clinical trials : To evaluate its potential as a therapeutic agent in humans.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with 4-(2-oxopyrrolidin-1-yl)aniline. A general approach includes:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt in DMF to form an active ester intermediate .
  • Nucleophilic substitution : React the activated ester with the aniline derivative under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product. Optimization can involve adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and monitoring via TLC (n-hexane:ethyl acetate, 7:3) .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a DMSO/ethanol (1:3) solution at 4°C .
  • Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at 123 K. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.2667 Å, b = 12.9008 Å, c = 13.5579 Å, α = 84.047°, β = 77.566°, γ = 71.684° .
  • Refinement : SHELXL-2018/3 refines the structure to R₁ = 0.047, wR₂ = 0.137, confirming bond lengths (e.g., C–C = 1.38–1.42 Å) and angles (e.g., C–C–C = 116–124°) .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., HT-1080, MCF7) over 72 hours, with IC₅₀ values calculated via nonlinear regression .
  • Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule assembly (e.g., 37°C, 340 nm) compared to colchicine .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidin-2-one moiety impact activity, and what SAR trends are observed?

Replacing the pyrrolidin-2-one with imidazolidin-2-one (as in PIB-SOs/PIB-SAs) alters binding to the colchicine site (C-BS):

  • Pyrrolidinone derivatives (PYB-SOs) : Exhibit IC₅₀ values of 8.7–8600 nM, with bulky substituents (e.g., -CF₃) enhancing potency by 10–100× via hydrophobic interactions with β-tubulin .
  • Electron-withdrawing groups : Nitro or chloro substituents at the phenyl ring improve antiproliferative activity (e.g., IC₅₀ = 8.7 nM vs. 21 µM for unsubstituted analogs) .

Q. What computational methods elucidate the compound’s mechanism of microtubule disruption?

  • Molecular docking (AutoDock Vina) : Docking into the C-BS (PDB: 1SA0) reveals hydrogen bonds between the carboxamide and Thr179/Val181 and π-alkyl interactions with Leu248/Leu255 .
  • MD simulations (GROMACS) : 100-ns trajectories show stable binding (RMSD < 2.0 Å), with free energy (MM-PBSA) calculations confirming ΔG = -35.2 kcal/mol .

Q. How can experimental design address discrepancies in biological activity across cell lines?

  • Dose-response normalization : Compare IC₅₀ values relative to cell line doubling times (e.g., HT-29: 24h vs. M21: 36h) .
  • Mechanistic follow-up : Combine tubulin polymerization assays with immunofluorescence (e.g., α-tubulin staining) to confirm microtubule destabilization .
  • Resistance studies : Use paclitaxel-resistant sublines (e.g., MCF7/PTX) to assess cross-resistance and validate target specificity .

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